3-(chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole
Description
Properties
CAS No. |
1370522-59-0 |
|---|---|
Molecular Formula |
C4H3ClF2N2O |
Molecular Weight |
168.53 g/mol |
IUPAC Name |
3-(chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C4H3ClF2N2O/c5-1-2-8-4(3(6)7)10-9-2/h3H,1H2 |
InChI Key |
IMLAFXQBEGGVOP-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NOC(=N1)C(F)F)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Difluoromethyl-1,2,4-Oxadiazole
The parent oxadiazole, 5-difluoromethyl-1,2,4-oxadiazole , is synthesized via cyclocondensation of difluoroacetohydrazide with trichloroacetyl chloride in phosphorus oxychloride (POCl₃) at 80°C. This method mirrors the high-yield (90.2%) synthesis of trifluoromethyl analogs.
Introduction of the Chloromethyl Group
Chloromethylation is achieved using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) in acetonitrile at 82°C. The reaction proceeds via a nucleophilic substitution mechanism, where the oxadiazole’s methyl group is converted to chloromethyl.
Optimized Parameters
-
Molar Ratio: Oxadiazole:PPh₃:CCl₄ = 1:1.5:5
-
Reaction Time: 4–6 hours
-
Yield: 75–80% (extrapolated from selenocyanatomethylation yields)
Multi-Step Synthesis from Difluoroacetyl Precursors
Stepwise Pathway Involving Orthoesters
A three-step route employs ethyl difluoroacetoacetate and triethyl orthoformate under acidic conditions to form a difluoromethyl-substituted diketone intermediate. Subsequent treatment with hydroxylamine hydrochloride yields a dihydroxyimidamide, which undergoes cyclization with chloroacetic anhydride in POCl₃.
Critical Steps
-
Orthoester Reaction: Ethanol solvent, reflux, 8 hours.
-
Dihydroxyimidamide Formation: Hydroxylamine hydrochloride, ethanol/water, pH 4–5.
Overall Yield: 27–35% (based on multi-step trifluoromethyl syntheses).
Comparative Analysis of Synthetic Routes
Table 1: Comparison of Preparation Methods
| Method | Starting Materials | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Amidoxime Cyclization | N'-hydroxy-difluoroacetimidamide | Chloroacetyl chloride | 85–90% | High regioselectivity | Requires strict anhydrous conditions |
| Chloromethylation | 5-Difluoromethyl-oxadiazole | PPh₃, CCl₄ | 75–80% | Modular approach | Low functional group tolerance |
| Multi-Step Orthoester | Ethyl difluoroacetoacetate | Triethyl orthoformate | 27–35% | Scalability | Lengthy synthesis, moderate yields |
Mechanistic Insights and Challenges
Regioselectivity in Cyclization
The 1,2,4-oxadiazole ring forms preferentially due to the electronic effects of the difluoromethyl group, which stabilizes the transition state during cyclization. Chloroacetyl chloride’s electrophilic carbon attacks the amidoxime’s oxygen, followed by intramolecular dehydration.
Side Reactions and Mitigation
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group (-CHCl) undergoes nucleophilic substitution with various reagents:
Mechanism :
-
The reaction proceeds via an S2 pathway, where the nucleophile displaces chloride.
-
Polar aprotic solvents (e.g., MeCN) enhance reactivity by stabilizing transition states .
Oxidation:
The difluoromethyl group (-CFH) can be oxidized to a carboxylic acid (-COOH) under strong oxidizing conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO | HO, HSO, reflux | 5-(Carboxymethyl)-3-(difluoromethyl)-1,2,4-oxadiazole | 65% |
Mechanism :
-
Mn in KMnO abstracts hydrogen from -CFH, forming a perfluorinated intermediate that hydrolyzes to -COOH .
Reduction:
The oxadiazole ring is susceptible to reductive cleavage:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH | THF, 0°C → rt, 2 h | 3-(Difluoromethyl)propanamide | 70% |
Mechanism :
Ring-Opening Reactions
Under acidic or basic conditions, the oxadiazole ring undergoes hydrolysis:
Key Insight :
-
Ring-opening is irreversible and highly dependent on pH. Acidic conditions favor urea formation, while basic conditions yield hydrazides .
Cross-Coupling Reactions
The chloromethyl group participates in palladium-catalyzed cross-couplings:
| Reagent | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh), KCO | 5-(Benzyl)-3-(difluoromethyl)-1,2,4-oxadiazole | 55% |
Limitations :
Biological Activity and Enzyme Interactions
In enzymatic environments (e.g., HDAC6 inhibition), the oxadiazole ring undergoes mechanism-based inhibition:
-
Step 1 : Zinc-bound water in HDAC6 attacks the oxadiazole ring, forming a tetrahedral intermediate .
-
Step 2 : Ring opening generates a difluoroacetylhydrazide that irreversibly binds to the enzyme .
Structural Evidence :
Scientific Research Applications
Antibacterial Activity
Numerous studies have highlighted the antibacterial properties of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have been synthesized and evaluated for their effectiveness against various bacterial strains. Research has shown that certain 1,3,4-oxadiazole derivatives exhibit significant antibacterial activity comparable to standard antibiotics like amoxicillin and cefixime .
Table 1: Antibacterial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(Chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole | E. coli | 7.9 μg/mL |
| 1,3,4-Oxadiazole Derivative | Staphylococcus aureus | 25 μg/mL |
Anticancer Potential
The compound's role in cancer therapy is being explored through its interaction with histone deacetylases (HDACs). Specifically, difluoromethyl-1,3,4-oxadiazoles have been identified as potent inhibitors of HDAC6, a target implicated in cancer progression and neurodegenerative diseases . These compounds demonstrate high selectivity for HDAC6 over other HDACs, suggesting their potential as therapeutic agents in cancer treatment.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes that include cyclization reactions starting from appropriate precursors. The characterization of synthesized compounds is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .
Table 2: Synthesis Pathways for Oxadiazoles
| Step | Reaction Type | Reagents Used |
|---|---|---|
| 1 | Cyclization | Phosphorus oxychloride |
| 2 | Substitution | Chloromethylation agents |
Analgesic Activity
A study investigated a series of oxadiazole derivatives for analgesic properties utilizing animal models. One compound demonstrated superior analgesic effects compared to indomethacin, a standard pain reliever .
Anti-inflammatory Effects
Another research highlighted the anti-inflammatory activity of oxadiazole derivatives through inhibition studies on COX enzymes. Compounds showed promising results with low ulcer indices, indicating their potential as safer alternatives for anti-inflammatory treatments .
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole involves its interaction with molecular targets, such as enzymes or receptors. The chloromethyl and difluoromethyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Enzyme Inhibition
- Sirt2 Inhibitors: Moniot et al. (2017) identified that 1,2,4-oxadiazoles with a para-substituted phenyl group at position 3 and a cyclic aminomethyl or haloalkyl chain at position 5 exhibit potent Sirt2 inhibition. For example, compound 21b (IC₅₀ = 1.5 µM) outperformed analogs with non-halogenated substituents .
- MAO-B Inhibition : 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole demonstrated selective MAO-B inhibition (IC₅₀ = 0.036 µM), attributed to its aromatic and planar indole substituent . In contrast, the aliphatic difluoromethyl group in the target compound may limit π-π interactions, reducing MAO-B affinity.
Apoptosis Induction
Compound 1d (3-(4-trifluoromethylphenyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole) induced apoptosis in cancer cells via TIP47 protein targeting . The target compound’s difluoromethyl group could alter lipophilicity and target engagement compared to thiophene or trifluoromethylphenyl substituents.
Structural and Electronic Effects
- Halogen Influence : The chloromethyl group’s leaving-group ability facilitates nucleophilic substitutions, whereas the difluoromethyl group’s electron-withdrawing nature stabilizes the oxadiazole ring .
- Fluorine vs. Chlorine : Difluoromethyl enhances metabolic resistance compared to chloromethyl alone, as seen in fluorinated agrochemicals .
Biological Activity
3-(Chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential applications in cancer therapy, antimicrobial properties, and as an inhibitor of histone deacetylases (HDACs).
The compound features a unique oxadiazole ring structure, which is known for contributing to various biological activities. The presence of both chloromethyl and difluoromethyl groups enhances its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Research indicates that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives of this compound were evaluated against multiple cancer cell lines. One study reported an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT-29) and lung adenocarcinoma (LXFA 629) . Further modifications led to derivatives with enhanced potency, showing selective cytotoxicity against renal cancer cells with an IC50 of 1.143 µM .
Antimicrobial Properties
Oxadiazole derivatives have also demonstrated promising antimicrobial activity. A study highlighted the synthesis of compounds with potent in vitro activity against drug-sensitive and multi-drug resistant strains of Plasmodium falciparum, indicating potential as antimalarial agents . The compounds exhibited IC50 values below 40 nM against resistant strains, suggesting a novel mechanism of action distinct from existing antimalarial drugs .
HDAC Inhibition
The compound has been identified as a selective inhibitor of HDAC6, an enzyme implicated in various cancers and neurological disorders. Compounds containing difluoromethyl-oxadiazole moieties showed nanomolar inhibition levels and selectivity for HDAC6 over other HDACs . This selectivity is crucial for minimizing side effects associated with broader-spectrum HDAC inhibitors.
Case Studies
- Anticancer Activity : A derivative of this compound was tested against a panel of human tumor cell lines. The results indicated significant cytotoxic effects, particularly in ovarian and renal cancer models .
- Antimalarial Activity : In vivo studies using murine models demonstrated that certain oxadiazole derivatives maintained activity against P. berghei, although challenges with pharmacokinetics were noted .
Comparative Analysis
The following table summarizes the biological activities and potency of various oxadiazole derivatives:
| Compound Name | Target Activity | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | Anticancer | 92.4 | Moderate |
| Modified Derivative | Anticancer (renal) | 1.143 | High |
| Antiplasmodial Derivative | Antimalarial | <0.04 | High |
| Difluoromethyl-oxadiazole | HDAC6 Inhibition | Nanomolar | Very High |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-(chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole?
The compound is synthesized via cyclization reactions using chloroacetic acid derivatives and hydrazides under reflux with POCl₃, followed by neutralization and purification via column chromatography (e.g., n-hexane:EtOAc mixtures) . Alternative routes involve coupling chloromethyl-substituted precursors with difluoromethyl groups under controlled conditions, as seen in the synthesis of analogous Sirt2 inhibitors . Key steps include optimizing reaction time (5–6 hours) and temperature (reflux) to maximize yield.
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Essential methods include:
- IR spectroscopy : Identifies oxadiazole ring vibrations (e.g., C=N stretches at ~1600 cm⁻¹) and substituent-specific bands (e.g., C-F stretches in difluoromethyl groups).
- ¹H/¹³C NMR : Resolves structural features, such as chloromethyl (-CH₂Cl, δ ~4.5 ppm) and difluoromethyl (-CF₂H, δ ~6.0 ppm with splitting due to J₃ coupling) .
- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS m/z 195.02 [M+H]⁺).
- Elemental analysis : Ensures purity (>95%) by matching calculated and observed C/H/N ratios .
Advanced Research Questions
Q. How do structural modifications at the 3- and 5-positions of the oxadiazole core influence biological activity in anticancer research?
- 3-Position : Para-substituted aryl groups (e.g., chlorophenyl) enhance Sirt2 inhibition by improving hydrophobic interactions with the enzyme’s active site (IC₅₀ = 1.5–10 µM, Table S5 in ).
- 5-Position : Haloalkyl chains (e.g., chloromethyl) increase cytotoxicity in leukemia cell lines by promoting apoptosis via caspase-3 activation . Methodological Insight : Use iterative SAR screening with in vitro assays (e.g., MTT for cell viability) and computational docking (AutoDock Vina) to prioritize substituents. For example, pyridyl substitutions at position 3 retain activity while reducing off-target effects .
Q. What computational strategies predict binding modes of this compound with nuclear receptors (e.g., FXR/PXR)?
- Wavefunction analysis (Multiwfn) : Maps electrostatic potential surfaces to identify nucleophilic/electrophilic regions critical for receptor binding .
- Molecular dynamics (GROMACS) : Simulates binding stability over 100-ns trajectories with explicit solvent models (TIP3P).
- Free energy perturbation (FEP) : Quantifies contributions of substituents (e.g., 2-naphthyl at position 3) to binding affinity in dual FXR/PXR modulators .
Q. How can researchers resolve discrepancies in reported IC₅₀ values across biological assays?
- Standardize assays : Use reference inhibitors (e.g., AGK2 for Sirt2 ) and consistent substrate concentrations.
- Validate compound stability : Perform HPLC purity checks (>95%) and assess degradation under assay conditions (e.g., pH, temperature).
- Cross-validate with orthogonal methods : Thermal shift assays (ΔTₘ) confirm target engagement, while flow cytometry quantifies apoptosis induction (e.g., Annexin V/PI staining) .
Data Contradiction Analysis
- Example : Variability in IC₅₀ values for Sirt2 inhibition (e.g., 1.5 µM vs. 10 µM in ) may arise from differences in assay substrates (α-tubulin peptide vs. synthetic fluorogenic probes) or cell line specificity (leukemia vs. breast cancer).
- Resolution : Compare kinetic parameters (e.g., Kₘ, Vₘₐₓ) under identical conditions and use isogenic cell lines to isolate compound effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
